2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Overview
Description
The compound “2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrimido[4,5-b]quinoline ring, a pyridine ring, and an isopropylthio group. These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido[4,5-b]quinoline ring and the introduction of the isopropylthio and pyridin-3-yl groups. The exact methods would depend on the specific reactions used .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The presence of multiple functional groups could allow for a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure .
Scientific Research Applications
Hantzsch-like Synthesis and Biological Interactions
A novel series of bis(pyrimido[4,5-b]quinolines) has been synthesized through a Hantzsch-like reaction, which demonstrates the versatility of these compounds in chemical synthesis. Such compounds have been studied for their interactions with DNA and bovine serum albumin (BSA), indicating their potential in biomedical research, particularly in understanding DNA interactions and the design of drug molecules with specific binding affinities (Ragheb et al., 2022).
Oxidation Processes
Research has shown that derivatives of pyrimido[4,5-b]quinoline, such as 5-deazaflavin, can oxidize amines to carbonyl compounds under specific conditions, highlighting their role in chemical reactions and potential applications in synthetic chemistry and industrial processes (Yoneda et al., 1979).
Synthesis of Heterocyclic Compounds
The chemical framework of pyrimido[4,5-b]quinoline derivatives serves as a foundation for the synthesis of various heterocyclic compounds. These activities underscore the importance of such compounds in the development of new materials and pharmaceuticals, showcasing their broad applicability in chemical synthesis and drug development (Sorokina et al., 2007).
Antioxidant Activity
Hexahydropyrimido[5,4-c]quinoline derivatives have been evaluated for their antioxidant properties, indicating the potential of pyrimido[4,5-b]quinoline derivatives in the development of new antioxidant agents. This research highlights their potential therapeutic applications, particularly in diseases associated with oxidative stress (Ismaili et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-propan-2-ylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-10(2)26-19-22-17-16(18(25)23-19)14(11-5-4-8-20-9-11)15-12(21-17)6-3-7-13(15)24/h4-5,8-10,14H,3,6-7H2,1-2H3,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZINQTCACXGNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |
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